molecular formula C7H9N5O2 B11785845 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11785845
M. Wt: 195.18 g/mol
InChI Key: GIUXMUOWTHEKDC-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features two oxadiazole rings

Preparation Methods

The synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of appropriate nitrile oxides with hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine include other oxadiazole derivatives such as:

  • 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C7H9N5O2/c1-3(2)7-9-6(12-13-7)4-5(8)11-14-10-4/h3H,1-2H3,(H2,8,11)

InChI Key

GIUXMUOWTHEKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2=NON=C2N

Origin of Product

United States

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